molecular formula C10H9F2N5O2 B12684892 6-Amino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)2-fluoropurine CAS No. 405238-76-8

6-Amino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)2-fluoropurine

Cat. No.: B12684892
CAS No.: 405238-76-8
M. Wt: 269.21 g/mol
InChI Key: CIKPRBCQERHFKS-IGJIYHIXSA-N
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Description

6-Amino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)2-fluoropurine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated purine base and a modified sugar moiety. The presence of fluorine atoms in the structure enhances its stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)2-fluoropurine involves multiple steps, starting with the preparation of the fluorinated sugar moiety. The sugar moiety is typically synthesized through a series of reactions, including fluorination, deoxygenation, and glycosylation. The final step involves the coupling of the fluorinated sugar with the purine base under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)2-fluoropurine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 6-Amino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)2-fluoropurine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and stability, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)2-fluoropurine is unique due to its specific fluorinated structure, which enhances its stability and biological activity compared to similar compounds.

Properties

CAS No.

405238-76-8

Molecular Formula

C10H9F2N5O2

Molecular Weight

269.21 g/mol

IUPAC Name

[(2S,5S)-5-(6-amino-2-fluoropurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C10H9F2N5O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(13)15-10(12)16-8(6)17/h1,3-4,9,18H,2H2,(H2,13,15,16)/t4-,9-/m0/s1

InChI Key

CIKPRBCQERHFKS-IGJIYHIXSA-N

Isomeric SMILES

C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)F)N)F

Canonical SMILES

C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)F)N)F

Origin of Product

United States

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